L-Valine-d8

Übersicht

Beschreibung

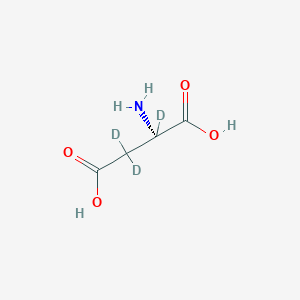

L-Valine is an essential amino acid with the chemical formula (CH₃)₂CHCH(NH₂)COOH, which plays a crucial role in various biological processes. It is one of the branched-chain amino acids (BCAAs) that are important in maintaining muscle tissue and supporting muscle metabolism . The studies provided explore various aspects of L-Valine, including its behavior in gas phase, solution, and crystalline form, as well as its role in the biosynthesis of penicillin.

Synthesis Analysis

The synthesis of L-Valine and its derivatives is a topic of interest due to its biological significance. One study describes the synthesis of poly-L-valine in a block copolymer form, which was achieved using resin support and N-carboxyanhydrides to avoid contamination by unreacted monomers . Another study involves the synthesis of L-Valine crystals using the reduction of solubility method in silica gel under suitable pH conditions . Additionally, L-Valine is a constituent in the formation of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine, the first free intermediate in penicillin biosynthesis, catalyzed by a multifunctional peptide synthetase .

Molecular Structure Analysis

The molecular structure of L-Valine has been characterized using various techniques. Single crystal X-ray diffraction was used to determine the lattice parameters of L-Valine crystals, revealing their monoclinic space group and dimensions . Furthermore, the molecular aggregation and crystal packing of L-Valine in complexes with other amino acids have been studied, showing distinct hydrophilic and hydrophobic layers and pseudo-inversion or pseudo-glide plane relationships between the D- and L-amino acids .

Chemical Reactions Analysis

L-Valine undergoes various chemical reactions, including dissociative electron attachment (DEA) in the gas phase, which has been studied using mass spectrometric detection and ab initio calculations . The study reveals the formation of several fragment ions and the role of rearrangements in the DEA process. The conformational behavior of L-Valine in aqueous solutions under different pH conditions has also been analyzed using vibrational spectroscopies and quantum chemical calculations, providing insights into the interactions between L-Valine and water molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-Valine have been explored through various analytical techniques. Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and scanning electron microscopy (SEM) have been employed to study the grown L-Valine crystals, providing information on their stability and morphology . The conformational preferences of L-Valine in solution have been investigated using optical rotatory dispersion and circular dichroism, revealing the presence of alpha-helical and beta-structures in polymers containing L-Valine .

Wissenschaftliche Forschungsanwendungen

Metabolic Engineering and Microbial Production

Strain Development for L-Valine Production : Corynebacterium glutamicum and Escherichia coli have been engineered to enhance L-valine production. This advancement is crucial for its application in food and pharmaceutical industries, as well as in animal feed additives (Sheremetieva et al., 2022); (Hao et al., 2022).

Improving L-Valine Yield : Strategies like genome shuffling, high-throughput screening, and specific gene modifications have been employed to increase L-valine yield in bacterial strains (Huang et al., 2018).

Pharmaceutical and Biotechnological Applications

Use in Antibiotic Production : L-Valine serves as a precursor in the biosynthesis of actinomycin D, an antibiotic, indicating its importance in pharmaceutical manufacturing (Walker et al., 1972).

Cell Culture and Biomedical Research : L-Valine, particularly its D-enantiomer, has been used to inhibit fibroblast growth in cell cultures, allowing the selective proliferation of other cell types. This application is crucial in tissue engineering and cellular studies (Gilbert & Migeon, 1975).

Nutritional and Health Implications

Impact on Animal Health and Nutrition : Studies have shown that L-valine supplementation in animal diets can influence various health aspects such as immune function, antioxidant enzyme activity, and overall growth (Azzam et al., 2015).

Neurological Effects : Research indicates that high concentrations of L-valine can affect neuronal function and oxidative stress levels, suggesting implications for neurological health and diseases (Caioli et al., 2016).

Future Prospects and Research

Advancements in Biosynthesis and Regulation : Ongoing research is focused on understanding the intricate biosynthetic pathways and regulatory mechanisms of L-valine to further enhance its production and applications (Zhang Wei-guo, 2010).

Emerging Technologies : Emerging technologies in strain and bioprocess engineering show potential in advancing the production and application of L-valine (Gao et al., 2021).

Wirkmechanismus

Target of Action

L-Valine-d8 is a deuterated form of L-Valine . L-Valine is one of the 20 proteinogenic amino acids and is an essential amino acid . It plays a crucial role in numerous biological processes, including protein synthesis and cellular function .

Mode of Action

It is known that l-valine, the non-deuterated form, can activate the pi3k/akt1 signaling pathway and inhibit the activity of arginase to increase the expression of nitric oxide (no) . This suggests that L-Valine-d8 might have similar interactions with its targets, leading to changes in cellular signaling pathways.

Biochemical Pathways

L-Valine is involved in several biochemical pathways. It is a part of the branched-chain amino acids (BCAAs) pathway, which also includes isoleucine and leucine . These amino acids are key components of human and animal nutrition and are involved in protein synthesis . L-Valine-d8, being a deuterated form of L-Valine, is likely to be involved in similar biochemical pathways.

Pharmacokinetics

L-Valine is well absorbed and distributed in the body, metabolized in various tissues, and excreted in the urine .

Result of Action

L-valine has been shown to enhance phagocytosis of macrophages to drug-resistant pathogens . It also serves as a chemical building block for anti-viral drugs and antibiotics . Given these effects of L-Valine, it is plausible that L-Valine-d8 may have similar molecular and cellular effects.

Safety and Hazards

L-Valine-d8 may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, contact may cause eye irritation, and may be harmful if swallowed . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

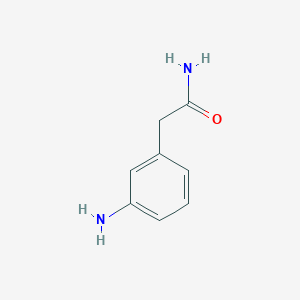

(2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-AYWPRJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479090 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Valine-d8 | |

CAS RN |

35045-72-8 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was L-Valine-d8 used to study fatty acid synthesis in the provided research?

A1: Researchers used L-Valine-d8 to trace the incorporation of valine into specific fatty acids during the transition of Bacillus subtilis from vegetative growth to early sporulation . By supplementing cultures with L-Valine-d8 and analyzing the fatty acid profiles using mass spectrometry, they demonstrated that the deuterium label was incorporated into 12-methyltridecanoic acid and 14-methylpentadecanoic acid. This finding suggests a metabolic pathway where valine, potentially derived from cellular protein, contributes to the carbon backbone of these branched-chain fatty acids .

Q2: The first paper describes the synthesis of deuterated JD5037, a cannabinoid receptor antagonist. Does this research relate to the study using L-Valine-d8 in any way?

A2: While both papers utilize deuterated compounds, they explore separate research areas. The first paper focuses on synthesizing deuterated JD5037 for analytical purposes in drug development . The second paper investigates fatty acid metabolism in bacteria using L-Valine-d8 as a metabolic tracer . There is no direct connection between the two studies beyond the shared use of deuterium labeling in different biological contexts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)

![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)